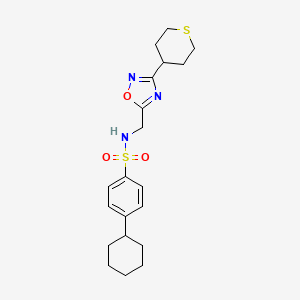
4-cyclohexyl-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-cyclohexyl-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzene-1-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a cyclohexyl group, a thianyl group, an oxadiazole ring, and a benzene sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclohexyl-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the 1,2,4-oxadiazole ring through a cyclization reaction involving a thioamide and a nitrile oxide. The resulting oxadiazole intermediate is then subjected to further functionalization to introduce the thianyl and cyclohexyl groups. Finally, the benzene sulfonamide moiety is introduced through a sulfonation reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, the use of catalysts and solvents that enhance reaction efficiency and selectivity is crucial in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-cyclohexyl-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The thianyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The benzene sulfonamide moiety can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzene sulfonamides.
Scientific Research Applications
4-cyclohexyl-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features and potential biological activity.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-cyclohexyl-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The oxadiazole ring and sulfonamide moiety can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 4-cyclohexyl-N-{[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzene-1-sulfonamide
- 4-cyclohexyl-N-{[3-(thian-4-yl)-1,2,4-thiazol-5-yl]methyl}benzene-1-sulfonamide
Uniqueness
4-cyclohexyl-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzene-1-sulfonamide is unique due to the presence of the thianyl group and the oxadiazole ring, which confer distinct chemical and biological properties. These features differentiate it from similar compounds and make it a valuable subject of study in various research fields .
Properties
Molecular Formula |
C20H27N3O3S2 |
|---|---|
Molecular Weight |
421.6 g/mol |
IUPAC Name |
4-cyclohexyl-N-[[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl]benzenesulfonamide |
InChI |
InChI=1S/C20H27N3O3S2/c24-28(25,18-8-6-16(7-9-18)15-4-2-1-3-5-15)21-14-19-22-20(23-26-19)17-10-12-27-13-11-17/h6-9,15,17,21H,1-5,10-14H2 |
InChI Key |
AEMAUQGHAQWAAO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)NCC3=NC(=NO3)C4CCSCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine](/img/structure/B12245908.png)
![2-Phenyl-5-{pyrido[2,3-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B12245915.png)
![2-(1H-indol-3-yl)-1-[5-(4-methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one](/img/structure/B12245923.png)
![4-Ethyl-3-methyl-6-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyridazine](/img/structure/B12245929.png)
![4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidine](/img/structure/B12245930.png)
![3-Phenyl-6-[5-(pyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine](/img/structure/B12245937.png)
![3-(4-Ethoxyphenyl)-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine](/img/structure/B12245946.png)
![1-(3-Fluoro-4-methylbenzoyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine](/img/structure/B12245949.png)
![1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazine](/img/structure/B12245951.png)
![6-Fluoro-4-[3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]quinazoline](/img/structure/B12245954.png)
![3-[4-(Pyrimidin-2-yl)piperazin-1-yl]-1,2-benzothiazole](/img/structure/B12245960.png)
![8-(2-Methylpropyl)-11-{[4-(2-oxopyrrolidin-1-yl)phenyl]methyl}-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12245964.png)
![8-(6-Ethyl-5-fluoropyrimidin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B12245977.png)
![2-{[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]methyl}-5-(trifluoromethyl)-1,3,4-oxadiazole](/img/structure/B12245995.png)
